
azane;carbonic acid;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azane;carbonic acid;palladium is a complex compound that combines azane (a class of compounds consisting of nitrogen and hydrogen), carbonic acid (a weak acid formed from carbon dioxide and water), and palladium (a transition metal known for its catalytic properties)
準備方法
Synthetic Routes and Reaction Conditions
The preparation of azane;carbonic acid;palladium typically involves the combination of azane and carbonic acid with a palladium precursor. One common method is the use of palladium chloride (PdCl2) as a starting material. The reaction can be carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired compound. The reaction may involve the use of reducing agents such as hydrogen gas or sodium borohydride to reduce palladium ions to their metallic state.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. Palladium catalysts are prepared using methods such as impregnation, sol-gel techniques, and electrochemical deposition. These methods ensure the uniform distribution of palladium on a suitable support material, such as activated carbon or alumina, to enhance its catalytic activity.
化学反応の分析
Types of Reactions
Azane;carbonic acid;palladium undergoes various types of chemical reactions, including:
Oxidation: Palladium can catalyze the oxidation of organic compounds, converting them into more oxidized forms.
Reduction: Palladium is also known for its ability to catalyze reduction reactions, such as the hydrogenation of alkenes and alkynes.
Substitution: Palladium-catalyzed substitution reactions are common in organic synthesis, where palladium facilitates the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen gas, carbon monoxide, and various organic substrates. Reaction conditions often involve moderate temperatures and pressures, with the presence of a suitable solvent to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alkanes or alkenes.
科学的研究の応用
Azane;carbonic acid;palladium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including carbonylation and hydrogenation.
Biology: Palladium-based compounds are explored for their potential in biological imaging and as antimicrobial agents.
Medicine: Research is ongoing into the use of palladium compounds in cancer therapy, particularly in photothermal and photodynamic treatments.
Industry: Palladium catalysts are employed in industrial processes such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of azane;carbonic acid;palladium involves the interaction of palladium with various molecular targets. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby accelerating reaction rates. In biological systems, palladium compounds may interact with cellular components, leading to therapeutic effects such as the generation of reactive oxygen species that can target cancer cells.
類似化合物との比較
Azane;carbonic acid;palladium can be compared with other palladium-based compounds, such as palladium acetate and palladium on carbon. While these compounds share similar catalytic properties, this compound is unique due to its specific combination of azane and carbonic acid, which may impart distinct reactivity and selectivity in certain reactions.
List of Similar Compounds
- Palladium acetate
- Palladium on carbon
- Palladium chloride
- Palladium nanoparticles
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C2H16N4O6Pd |
|---|---|
分子量 |
298.59 g/mol |
IUPAC名 |
azane;carbonic acid;palladium |
InChI |
InChI=1S/2CH2O3.4H3N.Pd/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);4*1H3; |
InChIキー |
RFFQWAYIIIPCMK-UHFFFAOYSA-N |
正規SMILES |
C(=O)(O)O.C(=O)(O)O.N.N.N.N.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


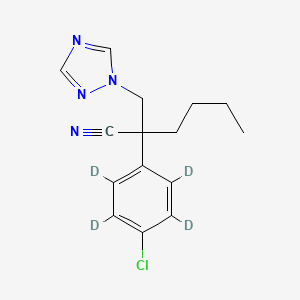
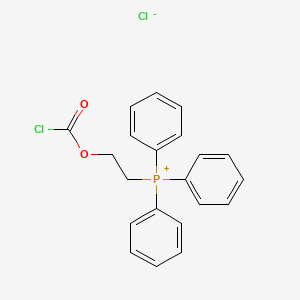
![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![7-(4-ethylphenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B12057293.png)
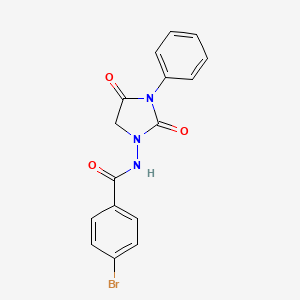
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

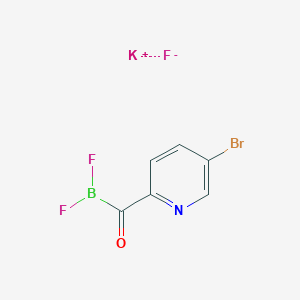
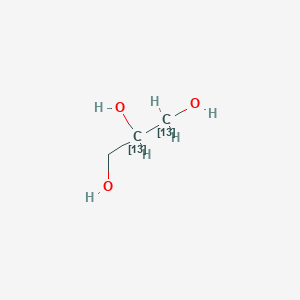
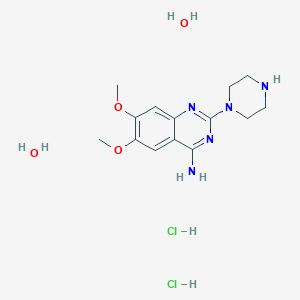
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)


